Oxyphenisatine

Vue d'ensemble

Description

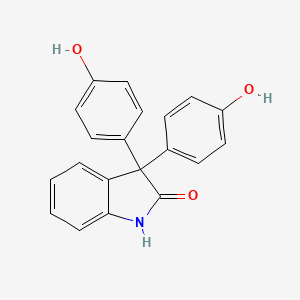

L'oxyphénisatine, également connue sous le nom de 3,3-bis(4-hydroxyphényl)-1,3-dihydro-2H-indol-2-one, est un composé synthétique qui était historiquement utilisé comme laxatif. Elle est étroitement liée à d'autres laxatifs tels que le bisacodyl, le picosulfate de sodium et la phénolphthaléine. En raison de son association avec des dommages hépatiques, l'oxyphénisatine a été retirée du marché dans la plupart des pays au début des années 1970 .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de l'oxyphénisatine implique la condensation de l'isatine avec le phénol. Le groupe cétone de l'isatine n'est pas énolysable et peut être protoné dans un acide fort, ce qui permet au remplacement de l'oxygène par des fragments riches en électrons. Cette réaction conduit à la formation d'oxyphénisatine, qui peut également être acétylée pour former son dérivé acétate .

Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques de l'oxyphénisatine ne soient pas largement documentées, l'approche générale impliquerait une synthèse à grande échelle utilisant la réaction de condensation susmentionnée, suivie de processus de purification pour isoler le composé souhaité.

Analyse Des Réactions Chimiques

Types de réactions : L'oxyphénisatine subit diverses réactions chimiques, notamment :

Oxydation : Les groupes hydroxyle peuvent être oxydés pour former des quinones.

Réduction : Le groupe carbonyle peut être réduit pour former des alcools.

Substitution : Les cycles aromatiques peuvent subir des réactions de substitution électrophile.

Réactifs et conditions courants :

Oxydation : Réactifs tels que le permanganate de potassium ou le trioxyde de chrome.

Réduction : Réactifs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Réactifs tels que les halogènes ou les agents de nitration en milieu acide.

Produits principaux :

Oxydation : Quinones.

Réduction : Dérivés d'alcools.

Substitution : Dérivés halogénés ou nitrés.

4. Applications de recherche scientifique

L'oxyphénisatine a été étudiée pour ses applications potentielles au-delà de son utilisation comme laxatif. Des recherches récentes ont exploré son activité antiproliférative dans les lignées cellulaires cancéreuses, en particulier dans les cellules de cancer du sein triple négatif (TNBC). L'acétate d'oxyphénisatine, le promédicament de l'oxyphénisatine, a montré des résultats prometteurs en inhibant la croissance des cellules cancéreuses en induisant l'autophagie, le dysfonctionnement mitochondrial et l'apoptose .

5. Mécanisme d'action

Le mécanisme d'action de l'oxyphénisatine implique sa circulation entérohépatique et son interaction avec les voies cellulaires. Il a été démontré qu'elle inhibe la traduction en phosphorylant les kinases de l'initiateur de la traduction eucaryote 2 alpha (eIF2α), GCN2 et PERK. Cela conduit à l'activation de l'AMP-protéine kinase activée (AMPK) et à la réduction de la phosphorylation des substrats de la cible mammalienne de la rapamycine (mTOR), induisant finalement l'autophagie et l'apoptose .

Applications De Recherche Scientifique

Oxyphenisatin has been studied for its potential applications beyond its use as a laxative. Recent research has explored its antiproliferative activity in cancer cell lines, particularly in triple-negative breast cancer (TNBC) cells. Oxyphenisatin acetate, the pro-drug of oxyphenisatin, has shown promising results in inhibiting the growth of cancer cells by inducing autophagy, mitochondrial dysfunction, and apoptosis .

Mécanisme D'action

The mechanism of action of oxyphenisatin involves its enterohepatic circulation and interaction with cellular pathways. It has been shown to inhibit translation by phosphorylating eukaryotic translation initiation factor 2 alpha (eIF2α) kinases, GCN2, and PERK. This leads to the activation of AMP-activated protein kinase (AMPK) and reduced phosphorylation of mammalian target of rapamycin (mTOR) substrates, ultimately inducing autophagy and apoptosis .

Comparaison Avec Des Composés Similaires

L'oxyphénisatine est similaire à d'autres laxatifs diphénoliques tels que le bisacodyl, le picosulfate de sodium et la phénolphthaléine. sa structure unique, avec deux groupes hydroxyle sur les cycles aromatiques, la distingue de ces composés.

Composés similaires :

- Bisacodyl

- Picosulfate de sodium

- Phénolphthaléine

- Phénisatine

- Nicoxyphénisatine

- Cinnoxyphénisatine

- Cofisatine

Activité Biologique

Oxyphenisatin (3,3-bis(4-hydroxyphenyl)-1H-indol-2-one), a compound originally developed as a laxative, has garnered attention for its potential anticancer properties. Recent studies have elucidated its biological activity, particularly in the context of cancer treatment. This article summarizes key findings regarding the biological activity of oxyphenisatin, including its mechanisms of action, effects on cancer cell lines, and case studies highlighting its therapeutic potential.

Oxyphenisatin exhibits a multifaceted mechanism of action that primarily involves the induction of autophagy and apoptosis in cancer cells. The following key pathways are implicated:

- Cell Starvation Response : Oxyphenisatin triggers a starvation response in cancer cells, leading to autophagy and mitochondrial dysfunction. This response is characterized by the inhibition of protein synthesis through the phosphorylation of eukaryotic translation initiation factor 2α (eIF2α) and activation of AMP-activated protein kinase (AMPK) .

- Apoptosis Induction : The compound activates both intrinsic and extrinsic apoptotic pathways. In estrogen receptor-positive breast cancer cell lines (MCF7 and T47D), oxyphenisatin induces tumor necrosis factor-alpha (TNFα) expression and subsequent degradation of TNF receptor 1 (TNFR1), facilitating autocrine-mediated apoptosis .

- Reactive Oxygen Species Generation : Treatment with oxyphenisatin is associated with increased production of reactive oxygen species (ROS), further contributing to cellular stress and apoptosis .

Antiproliferative Activity

Research has demonstrated that oxyphenisatin exhibits significant antiproliferative activity against various breast cancer cell lines, including MCF7, T47D, HS578T, and MDA-MB-468. The following table summarizes the effects observed in these studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 15 | Autophagy induction, TNFα-mediated apoptosis |

| T47D | 20 | eIF2α phosphorylation, ROS generation |

| HS578T | 25 | AMPK activation, mitochondrial dysfunction |

| MDA-MB-468 | 30 | Inhibition of mTOR signaling |

Case Studies

One notable study involved an MCF7 xenograft model where oxyphenisatin was administered intraperitoneally. The results indicated a significant reduction in tumor growth compared to control groups. Tumor weights were calculated using the formula:

The study reported that oxyphenisatin treatment resulted in a 40% decrease in tumor weight after 10 days of administration .

Safety Profile and Side Effects

Despite its therapeutic potential, oxyphenisatin has been associated with liver damage when used as a laxative over prolonged periods. A report highlighted six cases of liver disease linked to oxyphenisatin acetate intake . This raises concerns regarding its safety profile, particularly in non-cancer applications.

Propriétés

IUPAC Name |

3,3-bis(4-hydroxyphenyl)-1H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO3/c22-15-9-5-13(6-10-15)20(14-7-11-16(23)12-8-14)17-3-1-2-4-18(17)21-19(20)24/h1-12,22-23H,(H,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJDACOMXKWHBOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C(=O)N2)(C3=CC=C(C=C3)O)C4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5044528 | |

| Record name | Oxyphenisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125-13-3 | |

| Record name | Oxyphenisatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxyphenisatine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxyphenisatin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04823 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Oxyphenisatin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59814 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxyphenisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxyphenisatine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.299 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXYPHENISATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3BT0VQG2GQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of oxyphenisatin?

A1: While initially classified as an "irritant laxative," research suggests that oxyphenisatin's primary mechanism of action involves inhibiting glucose absorption in the small intestine [, ]. This effect appears to be more potent than that of phloridzin, a known inhibitor of glucose transport [].

Q2: How does oxyphenisatin affect fluid transport in the intestines?

A2: Oxyphenisatin, along with bisacodyl, can inhibit fluid absorption or induce secretion in the colon, potentially by increasing epithelial permeability rather than by stimulating adenylate cyclase activity [].

Q3: Does oxyphenisatin interact with bacterial cells in the intestines?

A3: In vitro studies have shown that oxyphenisatin, along with other diphenolic laxatives, can inhibit the growth of and cause potassium leakage from certain anaerobic bacterial strains [].

Q4: Recent studies have explored oxyphenisatin acetate (OXY) as a potential anticancer agent. What mechanisms are thought to be involved?

A4: Research indicates that OXY triggers a cellular starvation response by inhibiting translation and activating nutrient-sensing pathways like GCN2, PERK, and AMPK, while suppressing mTOR signaling. This leads to autophagy, mitochondrial dysfunction, ROS generation, and ultimately, apoptosis through both intrinsic and extrinsic pathways [, ]. In ER-positive breast cancer cells, OXY also induces TNFα expression and TNFR1 degradation, suggesting autocrine receptor-mediated apoptosis [].

Q5: What is the molecular formula and weight of oxyphenisatin?

A5: The molecular formula of oxyphenisatin is C20H19NO3, and its molecular weight is 317.37 g/mol.

Q6: Is there information available about the material compatibility and stability of oxyphenisatin under various conditions?

A6: The provided research abstracts do not offer specific details on the material compatibility and stability of oxyphenisatin.

Q7: How do structural modifications of oxyphenisatin affect its activity?

A7: Studies comparing oxyphenisatin with its sulfate and acetate esters reveal that free phenolic groups are crucial for its inhibitory effects on active transport in the small intestine. Esterification of these groups significantly reduces or abolishes this activity [, ].

Q8: Have any new oxyphenisatin derivatives shown improved anticancer activity?

A8: Yes, recent research has led to the development of substituted 1,3-dihydroindole-2-one analogues of oxyphenisatin with improved in vivo tolerability and anticancer activity compared to the parent compound, while maintaining potent in vitro antiproliferative effects [].

Q9: What is known about the absorption, distribution, metabolism, and excretion (ADME) of oxyphenisatin?

A9: Oxyphenisatin is absorbed from the gastrointestinal tract and undergoes enterohepatic circulation. It is excreted in the bile, primarily as conjugates []. Its sulfate and acetate esters are absorbed more slowly and primarily excreted unchanged in the feces [].

Q10: How does the route of administration affect oxyphenisatin's efficacy as a laxative?

A10: Rectal administration of oxyphenisatin, even in small doses, can effectively stimulate mass peristalsis in the colon []. This effect is dose-dependent and most pronounced in the proximal descending colon [].

Q11: What models have been used to study the effects of oxyphenisatin on intestinal function?

A11: Researchers have employed various in vivo and in vitro models to study oxyphenisatin's effects, including:

- In vivo: Perfusion studies in anesthetized rats [, , , ] and human subjects [, ] to assess glucose absorption and fluid transport.

- In vitro: Everted sacs of rat jejunum and colon [] to examine uptake, conjugation, and transport of oxyphenisatin.

- Cell culture: Chang liver cells [, ] to assess cytotoxicity and metabolic effects.

Q12: What are the known toxic effects of oxyphenisatin?

A12: Oxyphenisatin has been linked to liver damage, including hepatitis and cirrhosis [, , , , , , , ]. The risk appears to be higher with prolonged use [, , ] and in middle-aged women []. Some cases presented with features resembling autoimmune chronic active hepatitis [, , , , , , ].

Q13: What specific liver injury patterns have been associated with oxyphenisatin?

A13: Reported histological findings include acute hepatitis with centrilobular necrosis [], chronic aggressive hepatitis [], cirrhosis [, , ], and liver cell failure [].

Q14: Were there any concerns raised about the safety of oxyphenisatin that led to regulatory actions?

A14: Yes, concerns regarding oxyphenisatin's hepatotoxicity led to its withdrawal from the Australian market [, ]. The decision was based on numerous reported cases of liver disease associated with its use [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.